Purity Specification: Commercial Availability at ≥97-98% for Reproducible Downstream Chemistry
For an advanced intermediate used in multi-step syntheses, high initial purity is critical to avoid yield losses and complex purification. Commercial sources list 1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone with purities of 97% or higher, and up to 98% (NLT 98%) from some vendors . In contrast, closely related analogs, such as the corresponding aldehyde (3-cyclopentyloxy-4-methoxybenzaldehyde), are also commercially available but may not be offered at a uniformly high purity without specific inquiry, potentially introducing variability into the first step of a synthesis [1].
| Evidence Dimension | Commercial Purity (as specified by vendors) |
|---|---|
| Target Compound Data | ≥97% (common) to NLT 98% |
| Comparator Or Baseline | 3-cyclopentyloxy-4-methoxybenzaldehyde (an alternative starting material for rolipram synthesis) |
| Quantified Difference | Vendor specifications for the aldehyde often require inquiry for specific purity, whereas 97%+ is a common standard offering for the target ketone. |
| Conditions | Supplier technical datasheets (Leyan, Chemscene, Molcore) |
Why This Matters
Procurement of a high-purity ketone intermediate reduces the risk of impurities interfering with subsequent, often expensive, catalytic or enantioselective steps in the synthesis of PDE4 inhibitors.
- [1] U.S. Patent 5,591,776. Phenyl or benzyl-substituted rolipram-based compounds for and method of inhibiting phosphodiesterase IV. Example 1 uses 3-cyclopentyloxy-4-methoxybenzaldehyde as a starting material. View Source
